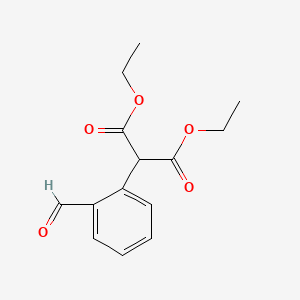
3-Cyclopropyl-3-methoxy-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-methoxy-3H-diazirene is a compound belonging to the diazirine family, which are small, photo-reactive molecules. Diazirines are characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon exposure to ultraviolet light, making them valuable tools in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirene typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride to form a tosyl or mesyl oxime.
Formation of Diaziridine: The tosyl or mesyl oxime is treated with ammonia to produce the diaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3-methoxy-3H-diazirene undergoes several types of chemical reactions, primarily involving the generation of carbenes:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring breaks, releasing nitrogen gas and forming a reactive carbene species.
Thermal Reactions: Heating the compound can also induce carbene formation.
Insertion Reactions: The generated carbene can insert into various C-H, O-H, and N-H bonds.
Common Reagents and Conditions
Ultraviolet Light: Typically around 350-365 nm for photochemical activation.
Heat: Generally in the range of 110-130°C for thermal activation.
Oxidizing Agents: Iodine and triethylamine, silver oxide, or oxalyl chloride for the oxidation step in synthesis.
Major Products Formed
The primary product formed from the reactions of this compound is the corresponding carbene, which can further react to form various insertion products depending on the available bonds in the reaction environment .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-methoxy-3H-diazirene has several scientific research applications:
Biological Target Identification: Used in photoaffinity labeling to study interactions between biomolecules such as proteins and nucleic acids.
Proteomics: Helps in identifying and characterizing protein interactions.
Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for enhanced material properties.
Adhesion Studies: Employed in studying and improving the adhesion properties of various materials
Wirkmechanismus
The primary mechanism of action for 3-Cyclopropyl-3-methoxy-3H-diazirene involves the generation of carbenes upon activation by ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical linkages. This property makes diazirines valuable in labeling and crosslinking applications, where precise control over bond formation is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Diazirine: A simpler diazirine compound with similar carbene-generating properties.
Trifluoromethyl Aryl Diazirines: These compounds are often used in biological applications due to their enhanced reactivity and stability.
Uniqueness
3-Cyclopropyl-3-methoxy-3H-diazirene is unique due to its specific substituents, which can influence its reactivity and the types of interactions it can undergo. The cyclopropyl and methoxy groups may provide additional stability or reactivity compared to other diazirines, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
140651-35-0 |
|---|---|
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3-cyclopropyl-3-methoxydiazirine |
InChI |
InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
AJMXWFACZVBMPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(N=N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)









